5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Applications in Amino Acid Derivatives
Methylene piperazine-2,5-diones, including compounds similar to the specified chemical, are important as synthetic intermediates. They are particularly used in the synthesis of amino acid derivatives, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions. This suggests their potential utility in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and biologically active substances (Chai & King, 1995).
Role in Synthesizing Piperazine Derivatives
The compound is also relevant in the synthesis of various piperazine derivatives. For instance, cyclodipeptide derivatives were prepared using similar compounds, showcasing its utility in the generation of complex molecular structures that are significant in drug design and medicinal chemistry (Qiu Li-hua et al., 2010).
Biological Activity of Piperazine-Related Compounds
Piperazine moieties, which are a part of the compound’s structure, have been found to exhibit significant antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Mohanty et al., 2015).
Cyclohexane-1,3-dione Derivatives in Organic Synthesis
The cyclohexane-1,3-dione moiety, a part of the chemical structure, is a key precursor in synthesizing a wide range of bioactive molecules. These derivatives have been used to create various heterocycles and natural products with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties (Sharma et al., 2021).
Impact on Anticonvulsant Activity
Related compounds, particularly those with aromatic substitution on the piperazine moiety, have shown promising anticonvulsant activity. This area of research is crucial in the development of new therapeutic agents for neurological disorders (Obniska et al., 2006).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications of the compound, areas for further research, and its implications in various fields.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c20-16-2-1-13(9-17(16)21)14-10-18(25)15(19(26)11-14)12-23-5-8-24-6-3-22-4-7-24/h1-2,9,12,14,22,25H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQCFWSPNQWYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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